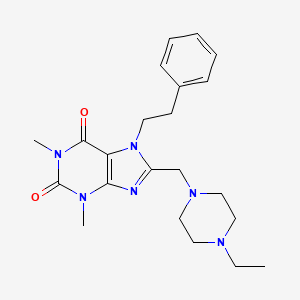

8-((4-乙基哌嗪-1-基)甲基)-1,3-二甲基-7-苯乙基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structure-5-HT/D2 Receptor Affinity Relationship

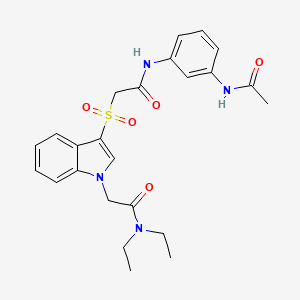

The compound "8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione" is a derivative of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which has been studied for its affinity and activity towards serotonin 5-HT1A and dopamine D2 receptors. In a series of compounds synthesized to examine the influence of substituents on the purine moiety and the xanthine core, it was found that these derivatives can possess antagonistic or agonistic activities for these receptors .

Synthesis Analysis

The synthesis of these derivatives involves creating 1-arylpiperazynylalkyl derivatives of the 8-amino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. A total of 26 new compounds were synthesized, with 20 tested in in vitro binding experiments and 5 in functional assays. The synthesis process aims to explore the structure-affinity relationships for this group of compounds .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their interaction with the receptors. For instance, the introduction of specific substituents into the phenylpiperazinyl moiety and the length of the linker between the purine core and the arylpiperazine fragment can significantly modify their affinity for the tested receptors. The crystal structures of some derivatives have been confirmed by X-ray diffraction, revealing different conformations and interactions such as charge-assisted hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are designed to introduce various functional groups that can affect the binding affinity and activity at the receptors. The mutual orientation of rings in the arylpiperazine fragment, for example, can influence ligand-receptor recognition, which is critical for the compound's pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as their crystal packing and intermolecular interactions, have been quantitatively analyzed. The crystal packing is formed primarily by hydrogen bonds, with electrostatic energy contributing significantly to the stabilization. The anisotropic distribution of interaction energies, including coulombic and dispersion energies, suggests potential applications in the design of new materials .

科学研究应用

受体亲和力和药理学评估

研究发现了一系列与 8-((4-乙基哌嗪-1-基)甲基)-1,3-二甲基-7-苯乙基-1H-嘌呤-2,6(3H,7H)-二酮相关的衍生物,这些衍生物已针对它们对天然 5-HT1A、5-HT2A 以及克隆的 5-HT6 和 5-HT7 受体的亲和力和选择性进行了评估。这些化合物显示出潜在的精神活性,并在体内进行了抗抑郁和抗焦虑特性的测试 (Chłoń-Rzepa 等,2013)。

镇痛活性

另一组衍生物在体内模型中表现出显着的镇痛活性,包括扭体综合征和福尔马林试验。发现其中一些化合物比用作参考药物的乙酰水杨酸更活跃,并且还抑制了磷酸二酯酶活性 (Zygmunt 等,2015)。

抗惊厥特性

对 2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮的 N-[(4-芳基哌嗪-1-基)-烷基]衍生物的进一步研究揭示了在最大电击 (MES) 和戊四唑 (PTZ) 试验中的抗癫痫作用。这些化合物还对血清素 5-HT(1A) 和 5-HT(2A) 受体表现出不同程度的亲和力 (Obniska 等,2006)。

合成和结构研究

对这些化合物的合成和结构优化产生了浓厚的兴趣。研究的重点是开发靶向 EGFR 激活和耐药突变的可逆激酶抑制剂,突出了它们在抗肿瘤应用中的潜力 (Yang 等,2012)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

未来方向

属性

IUPAC Name |

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-4-26-12-14-27(15-13-26)16-18-23-20-19(21(29)25(3)22(30)24(20)2)28(18)11-10-17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWYQYZISIFVEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)

![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)

![7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)

![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)